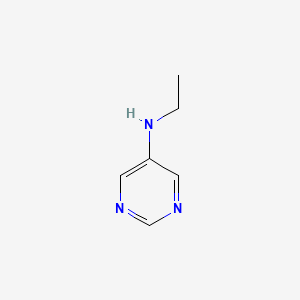

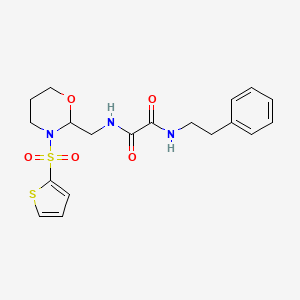

![molecular formula C14H19ClN4O B2385103 1-[(3-ベンジル-1,2,4-オキサジアゾール-5-イル)メチル]ピペラジン塩酸塩 CAS No. 1171907-59-7](/img/structure/B2385103.png)

1-[(3-ベンジル-1,2,4-オキサジアゾール-5-イル)メチル]ピペラジン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride” is a chemical compound with a molecular weight of 308.81 . It is a powder that is stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The IUPAC name of this compound is “1-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride”. The InChI code is "1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H" .Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 308.81 . The InChI code is "1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H" .作用機序

The mechanism of action of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.

Biochemical and Physiological Effects:

1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It also exhibits antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases.

実験室実験の利点と制限

The advantages of using 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride in lab experiments include its high yield synthesis, low toxicity, and broad-spectrum biological activities. However, its limitations include its poor solubility in water, which may limit its use in certain assays.

将来の方向性

There are several future directions for the study of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride. One area of research is the development of more efficient synthetic methods for the compound. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, bacterial infections, and inflammation.

In conclusion, 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the treatment of various diseases.

合成法

The synthesis of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride involves the reaction of 3-benzyl-1,2,4-oxadiazole-5-carbaldehyde with piperazine in the presence of hydrochloric acid. The reaction is carried out at room temperature, and the product is obtained in high yield after purification.

科学的研究の応用

- 研究者らは、この化合物の抗がんの可能性を探ってきました。そのベンジル-オキサジアゾール部分は、がん細胞の増殖と増殖経路を妨げる可能性があります。 さらなる研究により、その作用機序を解明し、特定のがんタイプに対する有効性を評価する必要があります .

- この分子のオキサジアゾール環は、その抗菌特性に貢献しています。細菌、真菌、さらには薬剤耐性株に対しても抑制効果を示しています。 その作用機序と潜在的な臨床応用に関する調査が進行中です .

- いくつかの研究では、1-[(3-ベンジル-1,2,4-オキサジアゾール-5-イル)メチル]ピペラジン塩酸塩が神経保護特性を示すことが示唆されています。それはニューロンのシグナル伝達経路を調節し、神経変性疾患から保護する可能性があります。 これらの発見を検証するには、さらなる研究が必要です .

- この化合物のベンジルとオキサジアゾール部分は、その抗炎症効果に貢献する可能性があります。研究者らは、炎症マーカーとサイトカインに対するその影響を調査してきました。 前臨床試験では有望であることが示されていますが、臨床試験が検証のために必要です .

- 1,3,4-オキサジアゾールは、潜在的な抗糖尿病剤として研究されています。この化合物は、その独自の置換パターンにより、グルコース代謝またはインスリン感受性に影響を与える可能性があります。 in vitro および動物研究では、血糖値を低下させる能力が実証されています .

- 科学者は、この化合物をプロテオミクス研究のケミカルプローブとして使用しています。細胞標的との特定の相互作用により、生物学的経路を解明し、潜在的な薬物標的を特定することができます。 研究者は、これを用いてタンパク質-リガンド相互作用と細胞応答を研究しています .

抗がん特性

抗菌活性

神経保護効果

抗炎症の可能性

抗糖尿病活性

ケミカルバイオロジープローブ

Safety and Hazards

特性

IUPAC Name |

3-benzyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O.ClH/c1-2-4-12(5-3-1)10-13-16-14(19-17-13)11-18-8-6-15-7-9-18;/h1-5,15H,6-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGOGXQSODPRDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=NO2)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

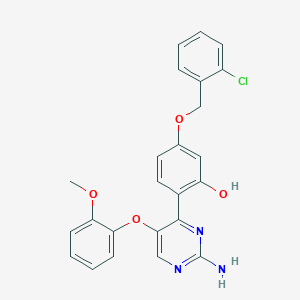

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)

![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)

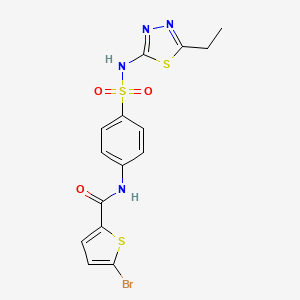

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)

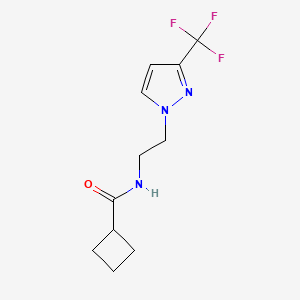

![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)